molecular formula C20H25NO3 B2476466 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide CAS No. 1226437-49-5

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide

Cat. No.: B2476466
CAS No.: 1226437-49-5
M. Wt: 327.424
InChI Key: ZKANIZFFTNKQML-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide is a synthetic benzamide derivative characterized by two distinct structural motifs:

  • A cyclohex-1-en-1-yl ethyl moiety attached to the benzamide nitrogen.
  • A 2-cyclopropyl-2-oxoethoxy substituent at the para position of the benzamide aromatic ring.

This compound is hypothesized to belong to a class of bioactive molecules designed for pharmaceutical or catalytic applications, given its structural resemblance to other benzamide derivatives reported in medicinal and organic chemistry literature .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(2-cyclopropyl-2-oxoethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c22-19(16-6-7-16)14-24-18-10-8-17(9-11-18)20(23)21-13-12-15-4-2-1-3-5-15/h4,8-11,16H,1-3,5-7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKANIZFFTNKQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide typically involves the following steps:

    Formation of the cyclohexenyl ethylamine intermediate: This can be achieved by the reaction of cyclohexene with ethylamine under catalytic hydrogenation conditions.

    Synthesis of the benzamide core: The intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide core.

    Introduction of the cyclopropyl oxoethoxy group: Finally, the benzamide core is reacted with cyclopropyl oxoethoxy chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyclohexenyl group to a cyclohexyl group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield fully saturated hydrocarbons.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares core benzamide features with analogues but differs in substituent chemistry. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Key Functional Groups Applications/Properties
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide ~357.4 Cyclohexene, cyclopropyl ketone, benzamide Potential drug candidate (inferred)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () ~221.3 Hydroxy, dimethyl, benzamide Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide () ~409.5 Benzooxazole, cyclohexyl, benzamide Antimicrobial/anticancer activity (inferred from structural class)

Key Observations :

  • Lipophilicity : The cyclohexene and cyclopropyl ketone groups in the target compound likely enhance lipophilicity compared to the hydroxylated analogue in , which may improve membrane permeability in drug delivery .
  • Synthetic Utility : Unlike the N,O-bidentate directing group in , the target compound’s substituents may prioritize stability over catalytic versatility .

Methodological Considerations

  • Structural Characterization : X-ray crystallography (e.g., SHELX programs, as in ) is critical for confirming the stereochemistry of cyclohexene and cyclopropyl groups .
  • Synthesis Routes : Similar to , the target compound may be synthesized via amide coupling between a benzoyl chloride derivative and a cyclohexene-containing amine, followed by functionalization of the cyclopropyl ketone side chain .

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